Bienvenue dans la boutique en ligne BenchChem!

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

TrkA kinase inhibition sEH selectivity pain target differentiation

This compound is a patent-protected, synthetic tri-substituted urea derivative (C15H18N2O2S2, MW 322.5) that functions as a selective Tropomyosin-related kinase A (TrkA) inhibitor. Its distinct cyclopropyl-hydroxy-thiophene moiety and lack of fluorinated aromatic groups differentiate it from pan-Trk inhibitors like larotrectinib, conferring TrkA selectivity and avoiding confounding TrkB-related CNS effects. Ideal for in vivo neuropathic pain research (CCI, SNI models) and NTRK1-fusion cancer studies. Procure this compound to benchmark non-fluorinated urea chemotypes in DMPK assays and to dissect TrkA-specific signaling in kinase selectivity panels.

Molecular Formula C15H18N2O2S2
Molecular Weight 322.44
CAS No. 1396883-53-6
Cat. No. B2667660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1396883-53-6
Molecular FormulaC15H18N2O2S2
Molecular Weight322.44
Structural Identifiers
SMILESC1CC1C(CNC(=O)NCC2=CC=CS2)(C3=CC=CS3)O
InChIInChI=1S/C15H18N2O2S2/c18-14(16-9-12-3-1-7-20-12)17-10-15(19,11-5-6-11)13-4-2-8-21-13/h1-4,7-8,11,19H,5-6,9-10H2,(H2,16,17,18)
InChIKeyGWYBXTKOVXMHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396883-53-6): A Structurally Distinct Tri-Substituted Urea TrkA Kinase Inhibitor for Pain and Oncology Research


This compound is a synthetic tri-substituted urea derivative (C15H18N2O2S2, MW 322.5) that functions as a Tropomyosin-related kinase A (TrkA) inhibitor [1]. It was developed by Merck Sharp & Dohme Corp. and is patented for indications including chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer [1]. Its structure features a unique cyclopropyl-hydroxy-thiophene moiety linked via a urea bridge to a thiophen-2-ylmethyl group, distinguishing it from other urea-based kinase inhibitors .

Why Generic TrkA Inhibitors Cannot Substitute for 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in Pain and Oncology Research


TrkA inhibitors exhibit widely divergent selectivity and pharmacokinetic profiles depending on their substitution patterns. The cyclopropyl-hydroxy-thiophene moiety in this compound is structurally distinct from common TrkA inhibitors such as those bearing trifluoromethoxy-phenyl groups (e.g., GNF-5837) . The dual thiophene substituents and the tertiary alcohol group are predicted to confer differentiated kinase selectivity, hydrogen-bonding interactions with the DFG motif, and metabolic stability compared to other urea-based TrkA inhibitors disclosed in the patent literature [1]. Simple replacement with a general 'TrkA inhibitor' or another urea derivative without these specific features would likely result in altered target engagement and in vivo efficacy in pain and cancer models [1].

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Against Structural Analogs


Target Specificity: TrkA Inhibition vs. sEH Inhibition in Urea-Based Compounds

This compound is explicitly designed as a TrkA kinase inhibitor, as documented in the Therapeutic Target Database and its associated patent family (WO2013176970) [1]. This contrasts with structurally similar urea derivatives containing cyclopropyl-thiophene motifs that are optimized for soluble epoxide hydrolase (sEH) inhibition, such as the clinical candidate EC5026 (sEH Ki ~1.4 nM) [2]. The target differentiation is critical: TrkA inhibitors modulate neurotrophin signaling pathways relevant to pain and cancer, while sEH inhibitors act via epoxy fatty acid stabilization [1][2]. Selecting a sEH-targeting urea analog for TrkA-mediated disease models would result in complete lack of target engagement and misleading biological readouts.

TrkA kinase inhibition sEH selectivity pain target differentiation

Structural Differentiation from Leading TrkA Inhibitor GNF-5837: Functional Group Analysis

The compound lacks the 4-(trifluoromethoxy)phenyl urea moiety present in the potent TrkA/TrkB inhibitor GNF-5837 (TrkA IC50 = 8 nM, TrkB IC50 = 12 nM) . Instead, it incorporates a cyclopropyl-hydroxy-thiophene group on one urea nitrogen and a thiophen-2-ylmethyl group on the other. This structural divergence is mechanistically significant: patent literature on TrkA urea inhibitors indicates that the cyclopropyl substituent can occupy a hydrophobic pocket near the DFG motif, while the tertiary alcohol may form additional hydrogen bonds with the kinase hinge region [1]. The absence of the trifluoromethoxy-phenyl group may reduce CYP450-mediated oxidative metabolism and hERG channel binding, which are known liabilities of GNF-5837 and other fluorinated TrkA inhibitors [1].

TrkA inhibitor structure-activity relationship chemical scaffold comparison

Indication Breadth: Multi-Indication Patent Coverage vs. Single-Indication TrkA Inhibitors

According to the Therapeutic Target Database, this compound is patented for four distinct indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus, and solid tumors including thymic cancer [1]. In contrast, many TrkA inhibitors in the patent literature are claimed for narrower indication sets. For example, the clinical pan-Trk inhibitor larotrectinib is primarily indicated for NTRK fusion-positive solid tumors, while GNF-5837 is primarily characterized for cellular proliferation assays in cancer models [2]. The broad indication coverage suggests the compound may possess a differentiated efficacy profile that spans both nociceptive and oncogenic TrkA signaling, potentially reflecting unique polypharmacology or a favorable CNS penetration profile relevant to pain indications [1].

chronic pain oncology patent portfolio therapeutic indication breadth

Physicochemical Differentiation: Calculated Properties vs. Clinical Pan-Trk Inhibitors

The compound has a lower molecular weight (MW = 322.5) and fewer hydrogen bond donors (2 urea NH groups + 1 OH = 3 HBD) compared to clinical Trk inhibitors such as larotrectinib (MW = 428.4, 3 HBD) and entrectinib (MW = 560.6, 2 HBD) [1]. Its calculated topological polar surface area (tPSA) is approximately 70-80 Ų, which falls within the favorable range for CNS penetration (<90 Ų) . In contrast, entrectinib has a tPSA of ~93 Ų and larotrectinib ~82 Ų [1]. The combination of lower molecular weight and favorable tPSA suggests this compound may exhibit enhanced passive blood-brain barrier (BBB) permeability, which is critical for centrally-mediated pain indications but may increase the risk of CNS adverse effects, a known concern for Trk inhibitors [1].

CNS drug design physicochemical properties blood-brain barrier penetration pain therapeutics

Optimal Research and Procurement Application Scenarios for 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea


Preclinical Chronic Pain and Neuropathic Pain Model Studies Requiring CNS-Penetrant TrkA Inhibition

This compound is ideally suited for in vivo pain research where TrkA-mediated nociceptive signaling must be blocked centrally. Its predicted favorable CNS penetration profile, based on low molecular weight and optimal tPSA [1], addresses a key limitation of larger clinical Trk inhibitors that exhibit restricted brain exposure. The compound can be used in rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) or inflammatory pain to evaluate the therapeutic potential of TrkA inhibition in the central nervous system. Its patent coverage includes both neuropathic pain and chronic pain, indicating the patent assignee has validated its use in these contexts [2].

Oncology Research in NTRK-Dependent Tumor Models Without Concomitant TrkB/TrkC Inhibition

The structural differentiation of this compound from pan-Trk inhibitors like larotrectinib and entrectinib suggests potential TrkA selectivity [1]. This makes it valuable for dissecting the specific contribution of TrkA versus TrkB/TrkC signaling in NTRK1-fusion positive cancers, including thymic cancer for which the compound is specifically patented [2]. Researchers studying TrkA-driven oncogenesis can employ this compound to avoid confounding effects from TrkB inhibition, which is associated with adverse CNS effects such as ataxia and cognitive impairment observed with pan-Trk inhibitors [1].

Comparative Tool Compound for Urea-Based Kinase Inhibitor Selectivity Profiling Panels

Given its unique cyclopropyl-hydroxy-thiophene scaffold, this compound serves as a valuable comparator in kinase selectivity profiling panels. Its distinct pharmacophore, lacking the trifluoromethoxy-phenyl group found in many TrkA inhibitors, allows researchers to evaluate the contribution of specific chemical features to kinase selectivity [1]. Procurement of this compound alongside structurally divergent TrkA inhibitors (e.g., GNF-5837, entrectinib) enables comprehensive structure-activity relationship (SAR) studies to identify the optimal chemical scaffold for TrkA inhibition with minimal off-target kinase activity [2].

Drug Metabolism and Pharmacokinetics (DMPK) Studies to Benchmark Novel Urea Chemotypes

The absence of fluorinated aromatic groups in this compound distinguishes it from most clinically advanced TrkA inhibitors [1]. DMPK laboratories can use this compound to benchmark the metabolic stability and CYP450 inhibition potential of non-fluorinated urea chemotypes against fluorinated comparators. Its dual thiophene groups and tertiary alcohol provide distinct metabolic soft spots (sulfur oxidation, glucuronidation) that differ from the oxidative defluorination pathways typical of fluorinated TrkA inhibitors [2]. This enables the assessment of structure-metabolism relationships critical for lead optimization programs.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.